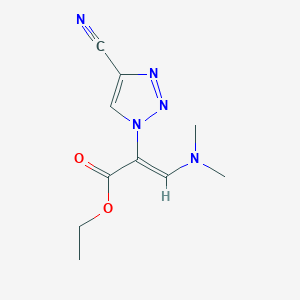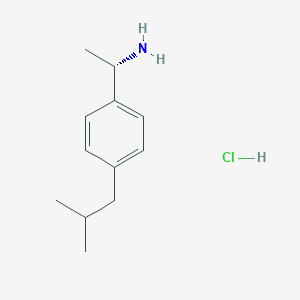
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a chlorine atom at position 2 and a 2,5-dimethylphenyl group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dimethylphenyl)pyrimidine typically involves the nucleophilic substitution of a 4-chloropyrimidine derivative with a 2,5-dimethylphenyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-chloropyrimidine with a boronic acid derivative of 2,5-dimethylphenyl under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: As mentioned earlier, this reaction can be used to introduce different aryl or alkyl groups at position 4.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in ethanol or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while Suzuki-Miyaura coupling can introduce various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: Pyrimidine derivatives are used in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,5-dimethylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(3,5-dimethylphenyl)pyrimidine
- 2-Chloro-4-(2,4-dimethylphenyl)pyrimidine
- 2-Chloro-4-(2,6-dimethylphenyl)pyrimidine
Uniqueness
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine is unique due to the specific positioning of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at position 2 also allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H11ClN2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-chloro-4-(2,5-dimethylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-9(2)10(7-8)11-5-6-14-12(13)15-11/h3-7H,1-2H3 |
Clave InChI |
MYWKQVNPBVFLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


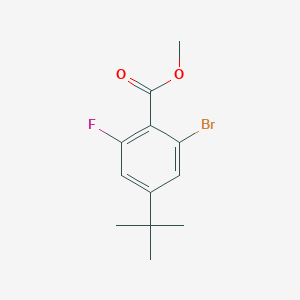
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
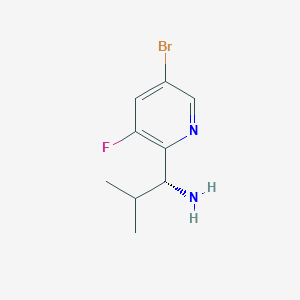
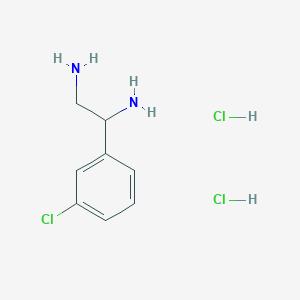
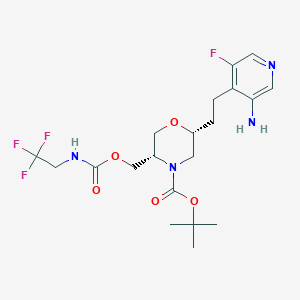

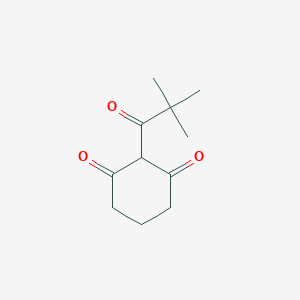

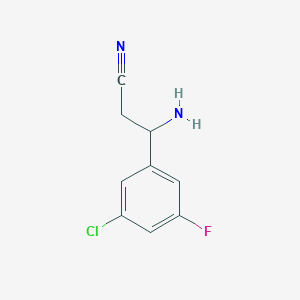
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
